Cas no 33804-49-8 (Benzenamine, N,N-dimethyl-4-[2-[4-(methylamino)phenyl]diazenyl]-)

Benzenamine, N,N-dimethyl-4-[2-[4-(methylamino)phenyl]diazenyl]- structure
33804-49-8 structure
Product Name:Benzenamine, N,N-dimethyl-4-[2-[4-(methylamino)phenyl]diazenyl]-
CAS No:33804-49-8
MF:C15H18N4
MW:254.330222606659
CID:323081
PubChem ID:189955
Update Time:2025-04-19

Benzenamine, N,N-dimethyl-4-[2-[4-(methylamino)phenyl]diazenyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, N,N-dimethyl-4-[2-[4-(methylamino)phenyl]diazenyl]-
    • 4-[[4-(dimethylamino)phenyl]diazenyl]-N-methylaniline
    • DTXSID101041169
    • 220116-64-3
    • N,N-Dimethyl-4-[(1E)-2-[4-(methylamino)phenyl]diazenyl]benzenamine
    • Aniline, N,N,N'-trimethyl-4,4'-azodi-
    • KMP9DVB6A3
    • 4-(Dimethylamino)-4'-(methylamino)azobenzene
    • DAMAB
    • 33804-49-8
    • SCHEMBL5982664
    • Benzenamine, N,N-dimethyl-4-((4-(methylamino)phenyl)azo)-
    • Benzenamine, N,N-dimethyl-4-[(1E)-2-[4-(methylamino)phenyl]diazenyl]-
    • N,N-Dimethyl-4-[2-[4-(methylamino)phenyl]diazenyl]benzenamine
    • (N',N'-Dimethyl-4'-amino)-N-methyl-4-aminoazobenzene
    • Inchi: 1S/C15H18N4/c1-16-12-4-6-13(7-5-12)17-18-14-8-10-15(11-9-14)19(2)3/h4-11,16H,1-3H3/b18-17+
    • InChI Key: YQNJAUXLJFAUHD-ISLYRVAYSA-N
    • SMILES: N(C)(C)C1C=CC(=CC=1)/N=N/C1C=CC(=CC=1)NC

Computed Properties

  • Exact Mass: 254.15334
  • Monoisotopic Mass: 254.153
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 40Ų

Experimental Properties

  • Density: 1.06
  • Boiling Point: 439.5°Cat760mmHg
  • Flash Point: 219.6°C
  • Refractive Index: 1.575
  • PSA: 39.99
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